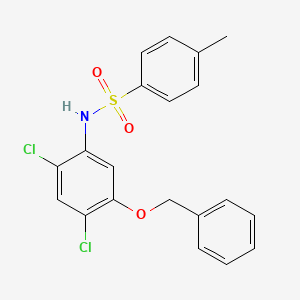

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide

Beschreibung

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a dichlorophenyl backbone substituted with a benzyloxy group at the 5-position and a 4-methylbenzenesulfonamide moiety. The benzyloxy group enhances lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions, influencing solubility and receptor binding .

Eigenschaften

IUPAC Name |

N-(2,4-dichloro-5-phenylmethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3S/c1-14-7-9-16(10-8-14)27(24,25)23-19-12-20(18(22)11-17(19)21)26-13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYDDPWYSCNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide is an organic compound with significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 422.32 g/mol. Its structure features a sulfonamide group attached to a complex aromatic framework, which includes a dichlorophenyl ring and a benzyloxy substituent. This unique arrangement contributes to its biological activity and selectivity.

N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide has been primarily studied for its role as an inhibitor of carbonic anhydrase IX (CA IX) , an enzyme associated with tumor growth and metastasis. The compound exhibits remarkable selectivity for CA IX over other isoforms, with reported inhibitory concentrations (IC₅₀) in the nanomolar range, indicating strong potential as an anticancer agent.

Interaction Studies

Molecular docking studies suggest that the compound interacts effectively with the active site of CA IX through various interactions such as hydrogen bonding and coordination. This strong binding affinity is crucial for its mechanism of action and therapeutic efficacy.

Anticancer Properties

The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. In vitro studies have shown that it inhibits cell growth in several types of cancer, including breast and prostate cancers. For instance:

- Cell Line : MDA-MB-231 (breast cancer)

- IC₅₀ : 50 nM

- Effect : Induced apoptosis and inhibited cell cycle progression.

Comparison with Similar Compounds

The following table summarizes the biological activities of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide compared to structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-Chloro-4-methylphenyl)-benzenesulfonamide | Chlorine substitution on phenyl ring | Antimicrobial activity |

| N-(3-(Benzyloxy)-phenyl)-benzenesulfonamide | Benzyloxy group on phenyl | Potential anticancer properties |

| N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide | Unique benzyloxy and dichlorination | Strong CA IX inhibition; anticancer effects |

Research Findings

Recent studies have highlighted the dual role of this compound as both an anticancer agent and a potential antimicrobial agent. Its unique structure enhances selectivity for CA IX compared to other similar compounds lacking these specific substituents.

Case Study: In Vivo Efficacy

In a recent animal model study, administration of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-4-methylbenzenesulfonamide resulted in significant tumor reduction in xenograft models of human breast cancer. The study reported:

- Tumor Volume Reduction : 70% after 4 weeks of treatment.

- Mechanism : Induction of apoptosis via caspase activation pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

Key Observations

Substituent Effects on Physical Properties: The triazine-containing compounds (51–55, ) exhibit higher melting points (237–279°C) compared to the furan-hydrazine derivative (178°C, ). This is attributed to the rigid triazine core and strong intermolecular interactions from sulfonamide groups .

Bioactivity Implications: Compounds like SR141716A () and AM251 () share the 2,4-dichlorophenyl motif but differ in their sulfonamide/heterocyclic appendages. These analogs exhibit cannabinoid receptor antagonism, suggesting that the dichlorophenyl group is critical for receptor engagement . The absence of a triazine or pyrazole ring in the target compound may limit its activity at cannabinoid receptors but could favor other targets, such as enzymes requiring sulfonamide interactions.

Synthetic Accessibility: Compounds in required 33-hour reaction times and ethanol reflux for purification, indicating that the target compound’s synthesis may demand similar conditions due to its bulky substituents . In contrast, the furan-based compound () was synthesized with a 62% yield, suggesting that less sterically hindered derivatives are more synthetically tractable .

Functional Group Analysis

- Benzyloxy Group : Enhances lipophilicity and may confer metabolic stability compared to smaller alkoxy groups (e.g., methoxy in CAS:338961-22-1) .

- Dichlorophenyl Motif : Common in bioactive molecules (e.g., SR141716A, ), this group is associated with improved binding affinity in hydrophobic pockets .

- Sulfonamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.